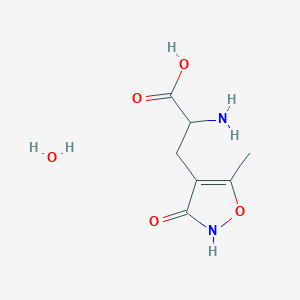

(RS)-AMPA monohydrate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4.H2O/c1-3-4(6(10)9-13-3)2-5(8)7(11)12;/h5H,2,8H2,1H3,(H,9,10)(H,11,12);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFISYNCCKQHIAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NO1)CC(C(=O)O)N.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(RS)-AMPA Monohydrate: A Deep Dive into its Neuronal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) monohydrate is a potent synthetic agonist for the AMPA-type ionotropic glutamate (B1630785) receptors (AMPARs). As a selective agonist, it does not significantly interact with kainate or N-methyl-D-aspartate (NMDA) receptors, making it an invaluable tool for elucidating the specific roles of AMPARs in neuronal function. AMPARs are critical for mediating fast excitatory neurotransmission in the central nervous system and are integral to synaptic plasticity, the cellular basis of learning and memory. This technical guide provides a comprehensive overview of the mechanism of action of (RS)-AMPA monohydrate in neurons, including its electrophysiological effects, downstream signaling cascades, and the experimental protocols used for its characterization.

Core Mechanism of Action: AMPA Receptor Activation

This compound exerts its effects by directly binding to and activating AMPA receptors. AMPARs are ligand-gated ion channels composed of four subunits (GluA1-4), which assemble into a tetrameric complex. The binding of an agonist like this compound to the ligand-binding domain of the AMPAR subunits induces a conformational change that opens the central ion channel.

Upon channel opening, there is a rapid influx of positively charged ions, primarily sodium (Na+), into the neuron. Depending on the subunit composition of the receptor, particularly the absence of the edited GluA2 subunit, the channel can also be permeable to calcium (Ca2+). This influx of cations leads to the depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP). If the depolarization reaches the threshold, it will trigger an action potential, propagating the nerve impulse. The activation of AMPA receptors is characterized by rapid activation and deactivation kinetics, contributing to the speed of excitatory neurotransmission.

Application of this compound to neurons results in a dose-dependent depolarization. At concentrations of 10⁻⁵ M, it produces small depolarizations (3-7 mV), while at 10⁻⁴ M, the depolarizations are significantly larger, ranging from 4 to 33 mV. This activation also leads to an increased discharge rate of spontaneously firing neurons and can induce short bursts of action potentials in previously silent cells.

Quantitative Data Summary

The following tables summarize the available quantitative data for (RS)-AMPA's interaction with AMPA receptors. It is important to note that some of this data may have been generated using the racemic mixture of AMPA and not specifically the monohydrate form.

| Parameter | Receptor/Preparation | Value | Reference |

| Binding Affinity (Kd) | |||

| High-affinity site | Rat Cortex Membranes | 5.49 nM | [1] |

| Low-affinity site | Rat Cortex Membranes | 52 nM | [1] |

| GluR1 flop | 33 nM | ||

| GluR3 flop | 52 nM | ||

| Potency (EC50) | |||

| GluR3 (rat cortical slice) | 8.7 µM | ||

| GluA1-flop (Xenopus oocytes) | 12 µM | ||

| CA1 Pyramidal Neurons | ~11 µM |

Table 1: Binding Affinity and Potency of (RS)-AMPA

Signaling Pathways

The activation of AMPA receptors by this compound initiates a cascade of intracellular signaling events, particularly when Ca2+-permeable AMPARs are involved. These pathways are crucial for the induction of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), and can ultimately lead to changes in gene expression.

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Pathway

A key downstream effector of Ca2+ influx through AMPARs is CaMKII. The rise in intracellular Ca2+ activates CaMKII, which can then phosphorylate various substrates, including the AMPA receptor subunits themselves. This phosphorylation can enhance the channel conductance of AMPARs and promote their insertion into the postsynaptic membrane, a critical step in LTP.

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway

AMPA receptor activation, particularly of Ca2+-permeable receptors, can also stimulate the MAPK/ERK signaling cascade. This pathway is a central regulator of cell growth, differentiation, and survival. In neurons, the activation of the MAPK/ERK pathway can lead to the phosphorylation of transcription factors, thereby modulating gene expression.

CREB-Mediated Gene Transcription

A major downstream target of both the CaMKII and MAPK/ERK pathways is the cAMP response element-binding protein (CREB). Phosphorylation of CREB at Serine 133 is a critical step in its activation, allowing it to bind to specific DNA sequences called cAMP response elements (CREs) in the promoter regions of target genes. This, in turn, initiates the transcription of genes involved in synaptic growth, plasticity, and neuronal survival.

Signaling Pathway Diagram

Caption: Signaling cascade initiated by this compound binding to AMPA receptors.

Experimental Protocols

Radioligand Binding Assay for this compound

This protocol outlines a method for determining the binding affinity of this compound to AMPA receptors in rat brain membranes.

Materials:

-

Rat brain tissue (e.g., cortex or hippocampus)

-

[³H]-(RS)-AMPA (Radioligand)

-

This compound (unlabeled ligand)

-

Binding buffer: 50 mM Tris-HCl, pH 7.4

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Scintillation fluid

-

Glass fiber filters (e.g., Whatman GF/B)

-

Homogenizer

-

Centrifuge

-

Scintillation counter

-

96-well plates

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspending in fresh binding buffer and repeating the centrifugation step.

-

Resuspend the final pellet in binding buffer to a final protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

Set up a 96-well plate with the following for each data point (in triplicate):

-

Total Binding: 100 µL membrane preparation, 50 µL [³H]-(RS)-AMPA (at a concentration near its Kd), and 50 µL binding buffer.

-

Non-specific Binding: 100 µL membrane preparation, 50 µL [³H]-(RS)-AMPA, and 50 µL of a high concentration of unlabeled this compound (e.g., 1 mM).

-

Competition Binding: 100 µL membrane preparation, 50 µL [³H]-(RS)-AMPA, and 50 µL of varying concentrations of unlabeled this compound.

-

-

Incubate the plate at 4°C for 1 hour.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For competition assays, plot the percentage of specific binding against the log concentration of the unlabeled ligand to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow Diagram

Caption: Workflow for a radioligand binding assay to determine the affinity of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the whole-cell voltage-clamp technique to record currents evoked by this compound in cultured neurons.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons)

-

External solution (ACSF): containing (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

-

Internal solution: containing (in mM) 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl₂, 2 Na₂ATP, 0.3 NaGTP, pH 7.2.

-

This compound stock solution.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator.

-

Borosilicate glass capillaries for patch pipettes.

-

Microscope with DIC optics.

Procedure:

-

Preparation:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Mount the coverslip with cultured neurons in the recording chamber on the microscope stage.

-

Continuously perfuse the chamber with external solution.

-

-

Obtaining a Whole-Cell Recording:

-

Approach a neuron with the patch pipette while applying positive pressure.

-

Once a dimple is observed on the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.

-

Switch to voltage-clamp mode and hold the neuron at a membrane potential of -70 mV.

-

-

Drug Application and Recording:

-

Prepare different concentrations of this compound in the external solution.

-

Apply the this compound solutions to the recorded neuron using a perfusion system.

-

Record the inward currents evoked by the agonist.

-

Wash out the drug with the external solution between applications.

-

-

Data Analysis:

-

Measure the peak amplitude of the evoked currents for each concentration of this compound.

-

Plot the normalized current amplitude against the log concentration of the agonist.

-

Fit the data with a Hill equation to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

-

Electrophysiology Workflow Diagram

Caption: Workflow for whole-cell patch-clamp recording of this compound-evoked currents.

Conclusion

This compound is a fundamental pharmacological tool for the study of AMPA receptor function. Its selective agonism allows for the precise investigation of the role of these receptors in fast excitatory neurotransmission and synaptic plasticity. The activation of AMPA receptors by this compound triggers a cascade of events, from rapid membrane depolarization to the activation of intracellular signaling pathways that can ultimately lead to long-lasting changes in synaptic strength and neuronal function through altered gene expression. The experimental protocols detailed in this guide provide a framework for the quantitative characterization of this compound's effects on neurons, enabling further research into the intricate mechanisms of glutamatergic signaling in both health and disease.

References

(RS)-AMPA Monohydrate: A Deep Dive into its Application in Neuroscience Research

(RS)-AMPA monohydrate, a synthetic analog of the excitatory neurotransmitter glutamate (B1630785), serves as a cornerstone tool for investigating the intricacies of glutamatergic signaling in the central nervous system. As a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound has been instrumental in elucidating the fundamental mechanisms of fast excitatory synaptic transmission and synaptic plasticity, processes that are critical for learning, memory, and various cognitive functions.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's role in neuroscience. It details its mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes the complex signaling pathways and experimental workflows associated with its use.

Core Function: Selective Activation of AMPA Receptors

This compound is a racemic mixture containing both the active (S)-enantiomer and the inactive (R)-enantiomer.[1] The (S)-AMPA component acts as a defining agonist for the AMPA subtype of ionotropic glutamate receptors.[2][3][4] Its selectivity is a key feature, as it does not significantly interact with other glutamate receptor subtypes, such as N-methyl-D-aspartate (NMDA) or kainate receptors, allowing for the specific interrogation of AMPA receptor function.[1][5][6][7]

Upon binding to the ligand-binding domain of the AMPA receptor, (RS)-AMPA induces a conformational change that opens the receptor's intrinsic ion channel. This allows for the rapid influx of sodium ions (Na+) and, depending on the subunit composition of the receptor, calcium ions (Ca2+), leading to depolarization of the postsynaptic membrane and the generation of an excitatory postsynaptic potential (EPSP). This rapid signaling is the foundation of most fast excitatory neurotransmission in the brain.[8][9]

Quantitative Data: Receptor Binding and Potency

The affinity and potency of (RS)-AMPA can vary depending on the specific subunit composition of the AMPA receptor (GluA1-4) and the experimental conditions. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Preparation | Notes | Reference |

| EC50 | 11 µM | Rat CA1 Pyramidal Neurons | Prototypic AMPA receptor agonist activity. | [10] |

| EC50 | 17 µM | Cultured Rat Cortical Neurons | [4] | |

| EC50 | 11 µM | Cultured Rat Spinal Cord Neurons | [4] | |

| EC50 | 66.2 µM | GluR2-expressing HEK293 cells (with cyclothiazide) | Comparison with other agonists. | [7] |

| IC50 | 0.04 µM | [3H]AMPA binding in rat brain membranes | High-affinity binding. | [11] |

| Agonist | EC50 (µM) on GluR2 with cyclothiazide | Reference |

| Glutamate | 296 | [7] |

| AMPA | 66.2 | [7] |

| Quisqualate | 16.3 | [7] |

| 2-Me-Tet-AMPA | 3.4 | [7] |

Key Role in Synaptic Plasticity: LTP and LTD

A primary application of (RS)-AMPA is in the study of synaptic plasticity, the activity-dependent modification of synaptic strength that underlies learning and memory. The two most studied forms of synaptic plasticity are long-term potentiation (LTP) and long-term depression (LTD).

-

Long-Term Potentiation (LTP): High-frequency stimulation of presynaptic neurons leads to a sustained increase in the efficiency of synaptic transmission. This process often involves the trafficking of AMPA receptors to the postsynaptic density, thereby increasing the number of available receptors to respond to glutamate.

-

Long-Term Depression (LTD): Prolonged low-frequency stimulation results in a lasting decrease in synaptic strength. This is often associated with the removal of AMPA receptors from the synapse through endocytosis.

By applying (RS)-AMPA, researchers can directly stimulate AMPA receptors and investigate the downstream signaling cascades and cellular mechanisms that contribute to these forms of plasticity.

Experimental Protocols

This compound is utilized in a variety of experimental paradigms to probe AMPA receptor function. Below are detailed methodologies for two key experimental approaches.

In Vitro Electrophysiology in Hippocampal Slices

This protocol is used to measure the physiological response of neurons to AMPA receptor activation.

Objective: To record AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) in hippocampal neurons.

Materials:

-

This compound

-

Artificial cerebrospinal fluid (aCSF)

-

Hippocampal slices from rodent brain

-

Patch-clamp electrophysiology setup (amplifier, micromanipulators, recording chamber)

-

Glass micropipettes

Methodology:

-

Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from a rodent brain using a vibratome in ice-cold, oxygenated cutting solution.

-

Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant temperature (e.g., 32-34°C).

-

Patch-Clamp: Obtain a whole-cell patch-clamp recording from a neuron of interest (e.g., a CA1 pyramidal neuron).

-

Drug Application: Apply (RS)-AMPA (typically 1-100 µM) to the slice via the perfusion system.

-

Data Acquisition: Record the resulting changes in membrane current (voltage-clamp) or membrane potential (current-clamp). The AMPA-induced current can be blocked by an AMPA receptor antagonist like NBQX to confirm specificity.[10]

Calcium Imaging in Cultured Neurons

This protocol is used to visualize changes in intracellular calcium concentration following AMPA receptor activation, particularly in studies of calcium-permeable AMPA receptors.

Objective: To measure intracellular calcium influx through AMPA receptors.

Materials:

-

This compound

-

Cultured neurons (e.g., cortical or hippocampal)

-

Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Fluorescence microscopy setup with a fast-switching light source and a sensitive camera

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution)

Methodology:

-

Cell Culture: Plate neurons on glass-bottom dishes suitable for imaging.

-

Dye Loading: Incubate the cultured neurons with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) for 30-60 minutes at 37°C.

-

Washing: Wash the cells with a physiological salt solution to remove excess dye.

-

Imaging: Place the dish on the microscope stage and acquire a baseline fluorescence signal.

-

Stimulation: Apply (RS)-AMPA (typically 10-100 µM) to the neurons.

-

Data Acquisition: Record the changes in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium. To isolate the contribution of AMPA receptors, experiments can be performed in the presence of NMDA receptor antagonists and voltage-gated calcium channel blockers.

Signaling Pathways Activated by (RS)-AMPA

The activation of AMPA receptors by (RS)-AMPA initiates a cascade of intracellular signaling events that are crucial for synaptic plasticity. The influx of ions, particularly Ca2+ through calcium-permeable AMPA receptors (those lacking the GluA2 subunit), is a key initiating event.

Two major downstream signaling pathways are:

-

Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) Pathway: Increased intracellular Ca2+ activates CaMKII. Activated CaMKII can then phosphorylate AMPA receptor subunits, such as Serine 831 on the GluA1 subunit, which increases the channel conductance of the receptor. This is a critical step in the expression of LTP.

-

Protein Kinase A (PKA) and Protein Kinase C (PKC) Pathways: These kinases can also be activated downstream of AMPA receptor signaling and play a role in modulating receptor function and trafficking. For instance, PKA can phosphorylate Serine 845 on the GluA1 subunit, which regulates the insertion of AMPA receptors into the postsynaptic membrane.

Conclusion

This compound remains an indispensable pharmacological tool in neuroscience. Its ability to selectively activate AMPA receptors provides a powerful means to dissect the molecular and cellular mechanisms underlying fast excitatory neurotransmission and synaptic plasticity. The continued use of (RS)-AMPA in conjunction with advanced techniques such as optogenetics, super-resolution microscopy, and sophisticated electrophysiological and imaging protocols will undoubtedly continue to yield profound insights into the complexities of brain function in both health and disease.

References

- 1. AMPA Receptor Trafficking and Synaptic Plasticity Require SQSTM1/p62 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AMPA receptor trafficking and synaptic plasticity: major unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hippocampal LTP and contextual learning require surface diffusion of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characteristics of AMPA receptor-mediated responses of cultured cortical and spinal cord neurones and their correlation to the expression of glutamate receptor subunits, GluR1-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of AMPA Receptor Trafficking in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AMPA receptor trafficking and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Relationship between Agonist Potency and AMPA Receptor Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 11. AMPA Receptors Are Involved in Store-Operated Calcium Entry and Interact with STIM Proteins in Rat Primary Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Chemical and physical properties of (RS)-AMPA monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of (RS)-AMPA monohydrate, a pivotal tool in neuroscience research. The document details its fundamental characteristics, outlines experimental protocols for its analysis, and explores its biological significance through the lens of AMPA receptor signaling pathways.

Chemical and Physical Properties

This compound, a racemic mixture of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid monohydrate, is a synthetic glutamate (B1630785) analog. It serves as a selective agonist for the AMPA receptor, a key player in fast excitatory neurotransmission in the central nervous system. The following tables summarize its key chemical and physical properties.

| Identifier | Value |

| IUPAC Name | (2R,S)-2-amino-3-(3-hydroxy-5-methyl-1,2-oxazol-4-yl)propanoic acid hydrate |

| CAS Number | 77521-29-0 (anhydrous)[1][2] |

| Molecular Formula | C₇H₁₀N₂O₄ · H₂O |

| Molecular Weight | 204.18 g/mol (monohydrate) |

| Canonical SMILES | CC1=C(C(=O)NO1)CC(C(=O)O)N.O |

| Property | Value | Source |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in water (up to 10 mM with gentle warming) | [1] |

| Storage | Store at room temperature | [1] |

| Purity | ≥99% (HPLC) |

Experimental Protocols

The characterization of this compound relies on standard analytical techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.[3][4]

-

¹H NMR (Proton NMR):

-

Objective: To identify the different types of protons and their connectivity in the molecule.

-

Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Typical Parameters:

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Reference: The residual solvent peak is used as an internal standard (e.g., HOD at ~4.79 ppm in D₂O).

-

-

Expected Signals: Resonances corresponding to the methyl protons, the methylene (B1212753) protons, the alpha-proton, and any exchangeable amine and hydroxyl protons. The integration of these signals should correspond to the number of protons in each environment.

-

-

¹³C NMR (Carbon-13 NMR):

-

Objective: To identify the different carbon environments within the molecule.

-

Sample Preparation: A more concentrated solution than that used for ¹H NMR is typically required.

-

Typical Parameters:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum.

-

Number of Scans: Several thousand scans are usually necessary due to the low natural abundance of ¹³C.

-

-

Expected Signals: Resonances for each unique carbon atom in the molecule, including the carbonyl carbon, the carbons of the isoxazole (B147169) ring, the alpha-carbon, the beta-carbon, and the methyl carbon.

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

-

Objective: To identify characteristic vibrational frequencies of functional groups.

-

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or prepared as a KBr (potassium bromide) pellet.

-

Expected Absorptions:

-

O-H stretch: Broad absorption around 3500-3200 cm⁻¹ (from the carboxylic acid and water of hydration).

-

N-H stretch: Around 3400-3250 cm⁻¹ (from the primary amine).

-

C=O stretch: Strong absorption around 1750-1700 cm⁻¹ (from the carboxylic acid).

-

C=N and C=C stretches: In the 1650-1450 cm⁻¹ region (from the isoxazole ring).

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Objective: To confirm the molecular weight and obtain structural information from fragmentation.

-

Ionization Technique: Electrospray ionization (ESI) is a suitable method for this polar molecule.

-

Analysis:

-

Full Scan Mode: To determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻). For this compound, the expected [M+H]⁺ for the anhydrous form would be approximately 187.07.

-

Tandem MS (MS/MS): To induce fragmentation of the molecular ion and analyze the resulting fragment ions, which can provide further structural confirmation.

-

Biological Activity and Signaling Pathways

This compound exerts its biological effects by binding to and activating AMPA receptors (AMPARs), which are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the brain.[5] The regulation of AMPAR function is crucial for synaptic plasticity, the cellular basis of learning and memory.[5][6]

AMPA Receptor Signaling in Synaptic Plasticity

The trafficking and phosphorylation state of AMPA receptors are tightly regulated during two key forms of synaptic plasticity: Long-Term Potentiation (LTP), a long-lasting enhancement of synaptic transmission, and Long-Term Depression (LTD), a long-lasting reduction in synaptic efficacy.[5][6]

High-frequency stimulation leads to the activation of NMDA receptors, resulting in a calcium influx into the postsynaptic neuron.[7] This triggers a signaling cascade involving several protein kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Calcium/calmodulin-dependent protein kinase II (CaMKII).[7][8][9] These kinases phosphorylate AMPA receptor subunits, particularly GluA1, which promotes the insertion of AMPA receptors into the postsynaptic membrane, thereby strengthening the synapse.[6][9][10]

Low-frequency stimulation results in a smaller, more prolonged increase in postsynaptic calcium, which preferentially activates protein phosphatases such as PP1 and calcineurin (PP2B).[6] These phosphatases dephosphorylate AMPA receptors, leading to their removal from the synaptic membrane via endocytosis, thus weakening the synapse.[6]

Experimental Workflow for Agonist Activity Assessment

To assess the activity of this compound as an AMPA receptor agonist, a combination of in vitro cellular assays can be employed.

General Workflow

A typical workflow involves expressing AMPA receptors in a heterologous system (e.g., HEK293 cells) and then measuring the cellular response to the application of the agonist.[11]

Specific Assay Methodologies

-

Voltage-Sensitive Dye (VSD) Assay: This high-throughput screening method uses a fluorescent dye that reports changes in membrane potential.[11] Upon activation of AMPA receptors by (RS)-AMPA, the influx of cations will cause membrane depolarization, leading to an increase in fluorescence.[11]

-

Calcium Flux Assay: In cells expressing calcium-permeable AMPA receptors (lacking the edited GluA2 subunit), agonist application will lead to a direct influx of calcium.[11] This can be measured using calcium-sensitive fluorescent indicators.[11]

-

Electrophysiology (Patch-Clamp): This is the gold-standard method for characterizing ion channel function. Whole-cell patch-clamp recordings from cells expressing AMPA receptors can directly measure the ion currents evoked by the application of this compound, allowing for detailed kinetic and pharmacological characterization.

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. news-medical.net [news-medical.net]

- 4. azolifesciences.com [azolifesciences.com]

- 5. AMPA receptor regulation during synaptic plasticity in hippocampus and neocortex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AMPA Receptor Phosphorylation in Synaptic Plasticity: Insights from Knockin Mice - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Multiple cellular cascades participate in long-term potentiation and in hippocampus-dependent learning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Tyrosine Phosphorylation and Regulation of the AMPA Receptor by Src Family Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Screening for AMPA receptor auxiliary subunit specific modulators - PMC [pmc.ncbi.nlm.nih.gov]

(RS)-AMPA Monohydrate: A Technical Guide for Studying Excitatory Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (RS)-AMPA monohydrate, a pivotal pharmacological tool for the investigation of excitatory neurotransmission. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its application, and illustrates the associated signaling pathways.

Introduction

(RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) monohydrate is a synthetic analog of the excitatory neurotransmitter glutamate (B1630785). It serves as a potent and selective agonist for the AMPA receptor, a subtype of ionotropic glutamate receptors that mediates the vast majority of fast excitatory synaptic transmission in the central nervous system (CNS). Due to its specificity, this compound is an indispensable tool for elucidating the physiological and pathophysiological roles of AMPA receptors in processes such as synaptic plasticity, learning, and memory, as well as in neurological disorders. Unlike the endogenous ligand glutamate, (RS)-AMPA does not activate NMDA or kainate receptors, allowing for the specific interrogation of AMPA receptor function.[1][2]

Mechanism of Action

This compound exerts its effects by binding to the ligand-binding domain of AMPA receptors, which are ligand-gated ion channels. This binding event induces a conformational change in the receptor, leading to the opening of its associated ion channel. The influx of positively charged ions, primarily sodium (Na⁺) and to a lesser extent calcium (Ca²⁺) in receptors lacking the GluA2 subunit, results in the depolarization of the postsynaptic membrane. This depolarization, known as an excitatory postsynaptic potential (EPSP), increases the likelihood of the neuron firing an action potential, thereby propagating the neural signal.

Quantitative Data

The potency and efficacy of this compound can vary depending on the subunit composition of the AMPA receptor and the experimental system. The following tables summarize key quantitative data for this compound.

| Parameter | Value | Cell Type/Tissue | Reference |

| EC₅₀ | 11 µM | Prototypical Value | |

| 17 µM | Cultured Rat Cortical Neurons | [3] | |

| 11 µM | Cultured Rat Spinal Cord Neurons | [3] |

| Concentration | Depolarization (mV) | Cell Type/Tissue | Reference |

| 10⁻⁵ M | 3 - 7 | Cultured Rat Spinal and Brainstem Neurons | [1][2] |

| 10⁻⁴ M | 4 - 33 | Cultured Rat Spinal and Brainstem Neurons | [1][2] |

Signaling Pathways

Activation of AMPA receptors by this compound initiates a cascade of intracellular signaling events that are crucial for synaptic plasticity.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording AMPA receptor-mediated currents from cultured neurons or brain slices.

Materials:

-

This compound

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution

-

Patch-clamp rig (microscope, amplifier, micromanipulator, perfusion system)

-

Borosilicate glass capillaries for patch pipettes

Procedure:

-

Prepare a stock solution of this compound in deionized water.

-

Prepare fresh aCSF and intracellular solution on the day of the experiment.

-

Place the cultured cells or brain slice in the recording chamber and continuously perfuse with oxygenated aCSF.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

-

Under visual guidance using the microscope, approach a neuron with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs).

-

Apply this compound at the desired concentration through the perfusion system.

-

Record the resulting inward current, which represents the activation of AMPA receptors.

-

To isolate AMPA receptor currents, other synaptic activity can be blocked using antagonists for NMDA receptors (e.g., AP5), GABAₐ receptors (e.g., bicuculline), and voltage-gated sodium channels (e.g., TTX).

Calcium Imaging

This protocol allows for the visualization of intracellular calcium changes in response to AMPA receptor activation.

Materials:

-

This compound

-

Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence microscope with an appropriate filter set and camera

Procedure:

-

Culture neurons on glass coverslips.

-

Load the cells with a calcium indicator dye by incubating them in a solution of the dye in HBSS for 30-60 minutes at 37°C.

-

Wash the cells with fresh HBSS to remove excess dye.

-

Mount the coverslip in a recording chamber on the stage of the fluorescence microscope.

-

Acquire a baseline fluorescence signal.

-

Perfuse the cells with a solution containing this compound.

-

Record the changes in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and subsequent binding to the indicator dye.

-

To ensure the signal is specific to AMPA receptor activation, experiments can be repeated in the presence of an AMPA receptor antagonist (e.g., NBQX).

AMPA Receptor Trafficking Assay (Immunocytochemistry)

This protocol is used to visualize the internalization or surface expression of AMPA receptors following stimulation with this compound.

Materials:

-

This compound

-

Primary antibodies against extracellular epitopes of AMPA receptor subunits (e.g., anti-GluA1, anti-GluA2)

-

Fluorescently labeled secondary antibodies

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% bovine serum albumin in PBS)

-

Fluorescence microscope

Procedure:

-

Culture neurons on glass coverslips.

-

To label surface receptors, incubate live neurons with a primary antibody against an extracellular domain of an AMPA receptor subunit at 4°C to prevent internalization.

-

Wash away unbound primary antibody with cold PBS.

-

Induce receptor trafficking by incubating the cells with this compound at 37°C for a defined period.

-

Fix the cells with 4% paraformaldehyde.

-

To visualize internalized receptors, permeabilize the cells with Triton X-100. For surface receptor visualization, omit the permeabilization step.

-

Block non-specific antibody binding with a blocking solution.

-

Incubate with a fluorescently labeled secondary antibody.

-

Wash the cells and mount the coverslips on microscope slides.

-

Visualize and quantify the fluorescent signal using a fluorescence microscope. A decrease in surface fluorescence or an increase in intracellular fluorescence after AMPA treatment indicates receptor internalization.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying the effects of this compound on neuronal activity.

References

- 1. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characteristics of AMPA receptor-mediated responses of cultured cortical and spinal cord neurones and their correlation to the expression of glutamate receptor subunits, GluR1-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Studies on (RS)-AMPA Monohydrate: A Technical Guide

This technical guide provides an in-depth overview of the early research on the effects of (RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid monohydrate ((RS)-AMPA monohydrate), a potent and selective agonist of the AMPA receptor. The document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols from foundational studies, and visualizations of key biological pathways and experimental workflows.

Core Findings from Early Investigations

This compound is a synthetic analog of the neurotransmitter glutamate (B1630785) and has been instrumental in characterizing the pharmacology and physiological role of AMPA-type ionotropic glutamate receptors.[1][2] Early studies established that (RS)-AMPA selectively activates AMPA receptors, causing depolarization of neurons, without significantly interacting with kainic acid or NMDA receptors.[1][2] This selectivity has made it a valuable tool for dissecting the contributions of different glutamate receptor subtypes to synaptic transmission and plasticity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early in vitro and in vivo studies on (RS)-AMPA.

Table 1: In Vitro Electrophysiological Effects of (RS)-AMPA on Cultured Neurons

| Parameter | Species | Preparation | Concentration | Effect |

| Depolarization | Rat | Spinal and Brainstem Neurons | 10⁻⁵ M | 3-7 mV depolarization |

| Depolarization | Rat | Spinal and Brainstem Neurons | 10⁻⁴ M | 4-33 mV depolarization |

| EC₅₀ | Rat | Cortical Neurons | - | 17 µM |

| EC₅₀ | Rat | Spinal Cord Neurons | - | 11 µM |

Table 2: Receptor Binding and Functional Potency of (RS)-AMPA

| Parameter | Assay | Preparation | Value |

| IC₅₀ ([³H]AMPA binding) | Receptor Binding Assay | Rat Cortical Membranes | 0.04 ± 0.005 µM |

| EC₅₀ (Electrophysiology) | Rat Cortical Slice | - | 3.5 ± 0.2 µM |

| Kd (High Affinity Site) | [³H]AMPA Binding Assay | Rat Cortex Membranes | 5.49 nM |

| Bmax (High Affinity Site) | [³H]AMPA Binding Assay | Rat Cortex Membranes | 0.19 ± 0.03 pmol/mg protein |

| Kd (Low Affinity Site) | [³H]AMPA Binding Assay | Rat Cortex Membranes | 52 nM |

| Bmax (Low Affinity Site) | [³H]AMPA Binding Assay | Rat Cortex Membranes | 1.30 ± 0.23 pmol/mg protein |

Table 3: In Vivo Effects of (RS)-AMPA

| Parameter | Species | Administration Route | ED₅₀ |

| Convulsant Activity | Mouse | Subcutaneous (s.c.) | 220 µmol/kg |

Experimental Protocols

This section details the methodologies employed in key early experiments that characterized the effects of this compound.

[³H]-AMPA Receptor Binding Assay

This protocol describes a method for measuring the binding of [³H]-AMPA to rat cortical membranes.[3]

1. Membrane Preparation:

-

Male Wistar rats (150-200g) are decapitated, and the cerebral cortex is rapidly dissected on ice.

-

The tissue is homogenized in 10 volumes of ice-cold 0.32 M sucrose (B13894) solution.

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

-

The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C.

-

The pellet is resuspended in 50 mM Tris-HCl buffer (pH 7.4) and incubated at 37°C for 30 minutes to remove endogenous glutamate.

-

After incubation, the suspension is centrifuged at 20,000 x g for 20 minutes at 4°C. This washing step is repeated three times.

-

The final pellet is resuspended in 50 mM Tris-HCl buffer (pH 7.4) to a final protein concentration of approximately 1 mg/mL.

2. Binding Assay:

-

The assay is performed in a final volume of 1 mL containing:

-

50 µL of [³H]-AMPA (final concentration ranging from 0.5 to 100 nM)

-

50 µL of competing ligand or buffer

-

900 µL of the membrane suspension

-

-

Non-specific binding is determined in the presence of 100 µM L-glutamate.

-

The mixture is incubated at 4°C for 60 minutes.

-

The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum.

-

The filters are washed three times with 4 mL of ice-cold 50 mM Tris-HCl buffer.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

3. Data Analysis:

-

Saturation binding data are analyzed using Scatchard analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[3]

-

Competitive binding data are analyzed to determine the inhibitory concentration (IC₅₀) of competing ligands.

Electrophysiological Recording in Cultured Neurons

This protocol outlines the method for recording the depolarizing effects of (RS)-AMPA on cultured rat spinal and brainstem neurons.

1. Cell Culture:

-

Spinal cords and brainstems are dissected from 14-day-old rat fetuses.

-

The tissues are mechanically dissociated and plated on poly-L-lysine coated coverslips in nutrient medium.

-

The cultures are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Electrophysiological Recording:

-

Intracellular recordings are performed on neurons cultured for 2-4 weeks.

-

Glass microelectrodes filled with 3 M KCl (resistance 20-40 MΩ) are used to impale the neurons.

-

The membrane potential is recorded using a high-impedance amplifier.

-

This compound is applied to the neurons via bath application at concentrations ranging from 10⁻⁵ M to 10⁻³ M.

-

The change in membrane potential (depolarization) is measured.

In Vivo Convulsant Activity Assessment

This protocol describes the general procedure for assessing the convulsant effects of (RS)-AMPA in mice following subcutaneous administration.

1. Animals:

-

Male albino mice (e.g., NMRI strain), weighing 20-25g, are used.

2. Drug Administration:

-

This compound is dissolved in a suitable vehicle (e.g., saline).

-

The solution is administered subcutaneously (s.c.) in a volume of 10 mL/kg body weight.

-

A range of doses is tested to determine the dose-response relationship.

3. Observation:

-

Following administration, the mice are placed in individual observation cages.

-

They are observed for a period of at least 60 minutes for the occurrence of convulsive behaviors.

-

Convulsive activity is typically characterized by clonic and/or tonic seizures. The presence and latency to the first seizure are recorded.

4. Data Analysis:

-

The dose of (RS)-AMPA that produces convulsions in 50% of the animals (ED₅₀) is calculated using a suitable statistical method, such as probit analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by (RS)-AMPA and a typical experimental workflow for its characterization.

Caption: AMPA Receptor Signaling Pathway initiated by (RS)-AMPA.

Caption: Experimental workflow for characterizing (RS)-AMPA effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation of Cortical Brain Slices for Electrophysiological Recording | Springer Nature Experiments [experiments.springernature.com]

- 3. Binding of DL-[3H]-alpha-amino-3-hydroxy-5-methyl-isoxazole-4-propionic acid (AMPA) to rat cortex membranes reveals two sites or affinity states - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Racemic Nature of (RS)-AMPA Monohydrate for Researchers and Drug Development Professionals

(RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) monohydrate is a cornerstone pharmacological tool in neuroscience research. As a potent and selective agonist for the AMPA-type ionotropic glutamate (B1630785) receptors, it plays a critical role in studies of excitatory neurotransmission, synaptic plasticity, and neurological disorders. A fundamental characteristic of this compound is its racemic nature, a feature with significant implications for experimental design and data interpretation. This technical guide provides an in-depth exploration of the stereochemistry of (RS)-AMPA, its pharmacological profile, and detailed experimental protocols for its study.

The Racemic Nature of AMPA

(RS)-AMPA is a chiral molecule, existing as a racemic mixture of two stereoisomers, or enantiomers: (S)-AMPA and (R)-AMPA. A racemic mixture contains equal amounts of both enantiomers. The biological activity of AMPA is stereospecific, with the (S)-enantiomer being the pharmacologically active form, also known as the eutomer. The (R)-enantiomer, or distomer, is considered inactive at the AMPA receptor.

The use of racemic mixtures in research can be attributed to simpler synthetic procedures and lower costs compared to the isolation of a single enantiomer. However, it is crucial for researchers to be aware of the potential for the inactive enantiomer to have off-target effects or to influence the pharmacokinetics of the active enantiomer, although such effects for (R)-AMPA are not widely reported.

Pharmacological Profile: A Comparative Overview

The differential activity of the enantiomers of AMPA is evident in their binding affinities and efficacies at the AMPA receptor. The following table summarizes available quantitative data.

| Compound | Parameter | Value | Species | Assay Type | Reference(s) |

| (S)-AMPA | EC50 | 3.5 µM | [1][2] | ||

| EC50 | 3 µM | Murine Cortical Neurons | Neuronal Cell Death | [3] | |

| (RS)-AMPA | EC50 | 11 µM | Rat Hippocampal Slices | Electrophysiology | [4] |

| (R)-AMPA | Activity | Inactive |

AMPA Receptor Signaling Pathway

Activation of AMPA receptors by an agonist like (S)-AMPA leads to the opening of the ion channel, allowing an influx of sodium ions (Na+) and, in the absence of the GluA2 subunit, calcium ions (Ca2+) into the postsynaptic neuron. This influx causes a rapid depolarization of the postsynaptic membrane, known as an excitatory postsynaptic potential (EPSP). Sufficient depolarization removes the magnesium (Mg2+) block from NMDA receptors, allowing for their activation and a subsequent larger influx of Ca2+. This cascade of events is a critical mechanism underlying synaptic plasticity, such as long-term potentiation (LTP), which is a cellular correlate of learning and memory.

Experimental Protocols

This section provides detailed methodologies for the synthesis, separation, and characterization of (RS)-AMPA and its enantiomers.

Synthesis of (RS)-AMPA

The synthesis of (RS)-AMPA can be achieved through various routes. A common approach involves the construction of the isoxazole (B147169) ring followed by the introduction of the amino acid side chain.

General Protocol:

-

Preparation of the Isoxazole Ring: A key intermediate, 3-hydroxy-5-methylisoxazole, is synthesized.

-

Functionalization: The isoxazole ring is functionalized at the 4-position, typically through bromination, to allow for the attachment of the side chain.

-

Introduction of the Amino Acid Moiety: The functionalized isoxazole is reacted with a protected glycine (B1666218) equivalent, such as diethyl acetamidomalonate.

-

Hydrolysis and Deprotection: The resulting intermediate is subjected to acidic or basic hydrolysis to remove protecting groups and yield the final (RS)-AMPA product.

-

Purification: The final product is purified by recrystallization or chromatography.

Chiral Separation of (RS)-AMPA via HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for separating the enantiomers of (RS)-AMPA.

Detailed Protocol:

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.

-

HPLC System:

-

Column: A chiral stationary phase column, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H, Chiralpak AD).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. The exact ratio should be optimized for the specific column and compound.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where AMPA absorbs (e.g., ~220 nm).

-

Temperature: Room temperature or controlled at a specific temperature (e.g., 25°C).

-

-

Injection and Elution: Inject the prepared sample onto the column and monitor the elution profile. The two enantiomers will have different retention times, resulting in two separate peaks.

-

Fraction Collection: Collect the eluent corresponding to each peak separately.

-

Analysis: Evaporate the solvent from the collected fractions to obtain the isolated enantiomers. The enantiomeric purity of each fraction can be confirmed by re-injecting a small amount into the HPLC system.

Radioligand Binding Assay for Affinity Determination

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Detailed Protocol:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate the cell membranes containing the AMPA receptors. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of a radiolabeled AMPA receptor ligand (e.g., [3H]AMPA), and varying concentrations of the unlabeled test compound ((S)-AMPA, (R)-AMPA, or (RS)-AMPA).

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for Functional Activity

This technique allows for the measurement of ion currents through AMPA receptors in response to agonist application, providing a direct measure of functional activity.

Detailed Protocol:

-

Preparation: Prepare acute brain slices (e.g., hippocampal slices) or cultured neurons.

-

Recording Setup: Place the preparation in a recording chamber on a microscope stage and perfuse with artificial cerebrospinal fluid (aCSF).

-

Patching: Using a micromanipulator, approach a neuron with a glass micropipette filled with an internal solution. Apply gentle suction to form a high-resistance seal ("giga-seal") and then rupture the cell membrane to achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the neuron's membrane potential at a negative holding potential (e.g., -70 mV) to measure inward currents.

-

Drug Application: Apply known concentrations of (S)-AMPA, (R)-AMPA, or (RS)-AMPA to the neuron via the perfusion system.

-

Data Acquisition: Record the resulting inward currents, which are mediated by the activation of AMPA receptors.

-

Data Analysis: Measure the peak amplitude of the current at each concentration. Plot the normalized current amplitude against the agonist concentration and fit the data to a dose-response curve to determine the EC50.

Conclusion

A thorough understanding of the racemic nature of this compound is essential for any researcher utilizing this compound. The stereospecificity of the AMPA receptor, which is potently activated by the (S)-enantiomer and unaffected by the (R)-enantiomer, underscores the importance of considering the composition of pharmacological agents. While (RS)-AMPA remains a valuable and widely used tool, researchers should be mindful of its composition and, when necessary, employ the separated enantiomers to achieve greater precision in their investigations. The experimental protocols outlined in this guide provide a framework for the synthesis, separation, and functional characterization of AMPA, enabling rigorous and reproducible research in the field of neuroscience.

References

(RS)-AMPA Monohydrate: An In-depth Technical Guide on its Interaction with Glutamate Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological effects of (RS)-AMPA monohydrate on glutamate (B1630785) receptor subtypes. (RS)-AMPA is a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system (CNS).[1] This document details the binding affinity, potency, and signaling pathways associated with this compound's interaction with AMPA receptors. Furthermore, it provides detailed experimental protocols for radioligand binding assays and whole-cell patch-clamp electrophysiology to facilitate further research and drug development efforts targeting the AMPA receptor system.

Introduction to this compound and Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the mammalian CNS, and its actions are mediated by a variety of ionotropic and metabotropic receptors. The ionotropic glutamate receptors are ligand-gated ion channels further classified into three main subtypes: AMPA receptors, N-methyl-D-aspartate (NMDA) receptors, and kainate receptors.[1] AMPA receptors are responsible for the majority of fast excitatory synaptic transmission and are crucial for synaptic plasticity, the cellular mechanism underlying learning and memory.[1][2]

This compound is a synthetic analog of glutamate that selectively activates AMPA receptors.[1] Its racemic nature means it contains both the (S) and (R) enantiomers, with the (S)-enantiomer being the more active form. Due to its selectivity, (RS)-AMPA is an invaluable tool for elucidating the physiological and pathophysiological roles of AMPA receptors. It does not exhibit significant activity at NMDA or kainate receptor binding sites.

Quantitative Pharmacological Data

The interaction of this compound with AMPA receptors can be quantified through various experimental assays. The following tables summarize the available quantitative data for its binding affinity and potency.

Table 1: Binding Affinity of AMPA Receptor Agonists

| Radioligand | Preparation | Binding Sites | Kd (nM) | Bmax (pmol/mg protein) | IC50 (nM) for AMPA |

| [3H]-AMPA | Rat cortex membranes | High-affinity | 5.49 ± 0.07 | 0.19 ± 0.03 | 19 |

| Low-affinity | 52 ± 0.05 | 1.30 ± 0.23 |

Data from a study using DL-[3H]-AMPA.[3] The IC50 value represents the concentration of unlabeled AMPA required to displace 50% of the radioligand binding.

Table 2: Potency of (RS)-AMPA in Functional Assays

| Preparation | Assay | EC50 (µM) |

| Cultured rat cortical neurons | Electrophysiology | 17 |

| Cultured rat spinal cord neurons | Electrophysiology | 11 |

EC50 values represent the concentration of (RS)-AMPA that elicits a half-maximal response.

Effect on Glutamate Receptor Subtypes

This compound demonstrates a high degree of selectivity for AMPA receptors over other glutamate receptor subtypes.

-

AMPA Receptors: (RS)-AMPA acts as a potent agonist at all AMPA receptor subtypes, which are heterotetrameric assemblies of four different subunits: GluA1, GluA2, GluA3, and GluA4.[1] The specific subunit composition of the receptor influences its biophysical properties, including ion permeability and gating kinetics.

-

Kainate Receptors: (RS)-AMPA does not significantly interact with the binding sites for kainate receptors. While kainate itself can activate AMPA receptors, (RS)-AMPA does not reciprocate this effect at kainate receptors.

-

NMDA Receptors: (RS)-AMPA does not bind to NMDA receptors and therefore does not directly modulate their activity.

The selective activation of AMPA receptors by (RS)-AMPA leads to the opening of their associated ion channels, resulting in an influx of sodium ions and, depending on the subunit composition (specifically the absence of the edited GluA2 subunit), calcium ions.[1] This influx causes depolarization of the neuronal membrane, leading to an excitatory postsynaptic potential (EPSP).

Signaling Pathways

The activation of AMPA receptors by agonists like this compound initiates several downstream signaling cascades that are fundamental to synaptic plasticity.

References

- 1. AMPA receptor - Wikipedia [en.wikipedia.org]

- 2. AMPA receptor trafficking and the mechanisms underlying synaptic plasticity and cognitive aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding of DL-[3H]-alpha-amino-3-hydroxy-5-methyl-isoxazole-4-propionic acid (AMPA) to rat cortex membranes reveals two sites or affinity states - PubMed [pubmed.ncbi.nlm.nih.gov]

Basic research applications of (RS)-AMPA monohydrate

An In-depth Technical Guide to the Basic Research Applications of (RS)-AMPA Monohydrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic glutamate (B1630785) analogue that serves as a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate receptors.[1][2] It is a foundational tool in neuroscience research, enabling the precise investigation of excitatory synaptic transmission, plasticity, and excitotoxicity. Unlike the endogenous neurotransmitter glutamate, (RS)-AMPA specifically activates AMPA receptors without significantly interfering with kainate or N-methyl-D-aspartate (NMDA) receptors, providing researchers with a specific pharmacological probe to dissect glutamatergic signaling pathways.[1][3] This guide details its core applications, experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

(RS)-AMPA exerts its effects by binding to the ligand-binding domain of AMPA receptors, which are ligand-gated ion channels crucial for fast excitatory synaptic transmission in the central nervous system (CNS).[4][5] This binding event stabilizes a "closed-clamshell" conformation of the receptor, triggering the opening of its associated ion channel.[6] The activated channel allows the influx of sodium (Na⁺) and, in the case of AMPA receptors lacking the edited GluA2 subunit, calcium (Ca²⁺) ions.[7][8] This influx of positive ions leads to the depolarization of the postsynaptic membrane, which can trigger an action potential and propagate the neuronal signal.[1]

Core Research Applications

Studying Synaptic Plasticity

(RS)-AMPA is instrumental in studying the cellular mechanisms of learning and memory, namely long-term potentiation (LTP) and long-term depression (LTD). These processes involve the dynamic regulation of AMPA receptor trafficking to and from the synapse.[5][9] By applying (RS)-AMPA, researchers can directly probe the functional consequences of these changes in receptor number and composition.

-

LTP Induction and Expression: LTP, a persistent strengthening of synapses, is often associated with the insertion of AMPA receptors, particularly those containing the GluA1 subunit, into the postsynaptic membrane.[9][10] (RS)-AMPA can be used to measure the enhanced synaptic response following LTP induction.

-

LTD Induction and Expression: LTD, a long-lasting weakening of synaptic efficacy, is linked to the removal (endocytosis) of synaptic AMPA receptors.[9] The diminished response to (RS)-AMPA application can quantify the extent of LTD.

Modeling Excitotoxicity and Neurological Disorders

Excessive activation of glutamate receptors leads to a pathological process called excitotoxicity, which is implicated in neuronal death following stroke, epilepsy, and in neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Huntington's disease.[11][12][13]

(RS)-AMPA is widely used in both in vitro and in vivo models to induce excitotoxic cell death.[11][14] This is particularly relevant for studying the role of calcium-permeable AMPA receptors (CP-AMPARs), which are often upregulated in pathological conditions and contribute significantly to neurodegeneration.[12][13] By exposing cultured neurons or animal models to high concentrations of (RS)-AMPA, researchers can simulate disease states and test the efficacy of neuroprotective compounds.[11][15]

Drug Screening and Pharmacological Profiling

As a specific and potent agonist, (RS)-AMPA is a standard tool for screening and characterizing novel drugs targeting the AMPA receptor.

-

Antagonist Screening: Compounds are tested for their ability to block the depolarizing current or excitotoxicity induced by a known concentration of (RS)-AMPA.[16]

-

Allosteric Modulator Characterization: Positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) are substances that bind to a site on the receptor distinct from the agonist-binding site to enhance or inhibit receptor function, respectively.[6][17] (RS)-AMPA is used to activate the receptor, allowing researchers to measure how these modulators alter the current amplitude, deactivation, or desensitization kinetics.[6]

Quantitative Data Presentation

The following tables summarize key quantitative data related to the use of (RS)-AMPA in research.

Table 1: Electrophysiological and Binding Properties of AMPA Agonists

| Compound | Parameter | Value | Species/Model | Reference |

|---|---|---|---|---|

| (RS)-AMPA | EC₅₀ | 11 µM | N/A | [16] |

| (RS)-AMPA (2a) | IC₅₀ ([³H]AMPA binding) | 0.04 ± 0.005 µM | Rat Cortical Slices | [18] |

| (RS)-AMPA (2a) | EC₅₀ (Electrophysiology) | 3.5 ± 0.2 µM | Rat Cortical Slices | [18] |

| Thio-AMPA (2b) | IC₅₀ ([³H]AMPA binding) | 1.8 ± 0.13 µM | Rat Cortical Slices | [18] |

| Thio-AMPA (2b) | EC₅₀ (Electrophysiology) | 15.0 ± 2.4 µM | Rat Cortical Slices |[18] |

Table 2: Concentration-Dependent Effects of (RS)-AMPA on Neuronal Depolarization

| Concentration | Effect | Cell Type | Reference |

|---|---|---|---|

| 10⁻⁵ M (10 µM) | Small depolarizations (3-7 mV) | Cultured Rat Spinal & Brainstem Neurons | [1][3] |

| 10⁻⁴ M (100 µM) | Large depolarizations (4-33 mV) | Cultured Rat Spinal & Brainstem Neurons | [1][3] |

| 1-100 µM | Typical working concentration for inducing depolarizing currents | Rat CA1 Pyramidal Neurons |[16] |

Experimental Protocols

Protocol 1: Whole-Cell Electrophysiology

This protocol is adapted from methods used to measure AMPA receptor-mediated currents in rat hippocampal slices.[16]

Objective: To measure the depolarizing current induced by (RS)-AMPA in a single neuron.

Materials:

-

This compound

-

Artificial cerebrospinal fluid (aCSF)

-

Gabazine (GABA-A receptor antagonist)

-

NBQX (AMPA receptor antagonist)

-

Rat hippocampal brain slices

-

Patch-clamp electrophysiology rig

Methodology:

-

Prepare acute hippocampal slices from a rat brain and maintain them in oxygenated aCSF.

-

Transfer a slice to the recording chamber and continuously perfuse with aCSF containing a GABA-A receptor antagonist (e.g., 20 µM Gabazine) to isolate excitatory currents.

-

Establish a whole-cell voltage-clamp recording from a target neuron (e.g., a CA1 pyramidal neuron). Hold the neuron's membrane potential at -60 mV.

-

Apply (RS)-AMPA (e.g., 10 µM) to the recording chamber via the perfusion system.

-

Record the inward (depolarizing) current mediated by the activation of AMPA receptors.

-

To confirm specificity, wash out the (RS)-AMPA. Then, co-apply (RS)-AMPA (10 µM) with a specific AMPA receptor antagonist (e.g., 20 µM NBQX).

-

Observe the occlusion of the depolarizing current, confirming that the initial response was mediated by AMPA receptors.[16]

Protocol 2: In Vitro Excitotoxicity Assay

This protocol is based on methods for assessing agonist-induced excitotoxicity in cultured neurons.[11]

Objective: To determine the concentration-dependent neurotoxicity of (RS)-AMPA.

Materials:

-

This compound

-

Primary neuronal cultures (e.g., cortical or subplate neurons)

-

Neurobasal media

-

Cell viability assay kit (e.g., LDH or MTT assay)

-

Plate reader

Methodology:

-

Plate primary neurons in multi-well plates and culture for a specified period (e.g., 7 days in vitro - DIV7).[11]

-

Prepare a range of (RS)-AMPA concentrations (e.g., 0 to 1000 µM) in Neurobasal media.[11]

-

Replace the culture media in each well with the media containing the different (RS)-AMPA concentrations. Include a vehicle-only control group.

-

(Optional) In a separate set of wells, pre-treat cells with an antagonist (e.g., 30 µM NBQX) for 10-20 minutes before adding (RS)-AMPA to confirm the mechanism of toxicity.[11]

-

Incubate the cells for a defined period (e.g., 24 hours).

-

Assess cell viability using a standard method. For an LDH assay, measure the amount of lactate (B86563) dehydrogenase released into the medium from damaged cells.

-

Calculate the percentage of cell death relative to the control group for each (RS)-AMPA concentration to generate a dose-response curve.

Protocol 3: Calcium Imaging

This protocol outlines a general procedure for monitoring intracellular calcium changes in response to AMPA receptor activation.[19][20]

Objective: To visualize and quantify changes in intracellular calcium ([Ca²⁺]i) following application of (RS)-AMPA.

Materials:

-

This compound

-

Neuronal culture or acute brain slice

-

Calcium indicator dye (e.g., Fluo-4 AM)

-

Fluorescence microscopy setup with live-cell imaging capabilities

Methodology:

-

Load the cells or brain slice with a calcium indicator dye (e.g., incubate with Fluo-4 AM) according to the manufacturer's instructions. This allows the dye to enter the cells.

-

Wash the preparation to remove excess extracellular dye.

-

Place the sample on the microscope stage and acquire a baseline fluorescence reading.

-

Perfuse the sample with a solution containing (RS)-AMPA (e.g., 10-100 µM).

-

Record the change in fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium.[20]

-

Quantify the change in fluorescence (ΔF/F₀) to measure the amplitude and kinetics of the calcium response.

-

Confirm the response is AMPA receptor-mediated by showing it can be blocked by an antagonist like NBQX.[20]

Conclusion

This compound remains an indispensable pharmacological tool in neuroscience. Its specificity as an AMPA receptor agonist allows for the precise dissection of fast excitatory neurotransmission. From elucidating the fundamental mechanisms of synaptic plasticity that underlie learning and memory to modeling the excitotoxic cascades that drive neurodegenerative diseases, (RS)-AMPA provides a robust and reliable method for activating a critical component of the glutamatergic system. Its continued use in electrophysiology, neuropharmacology, and disease modeling is essential for advancing our understanding of brain function and for the development of novel therapeutics for neurological disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound 10 mg – Biotech Hub Africa [biotechhubafrica.co.za]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Role of AMPA receptors in synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of AMPA receptors during synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AMPA Receptor Trafficking in Homeostatic Synaptic Plasticity: Functional Molecules and Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synaptic AMPA Receptor Plasticity and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AMPA receptor phosphorylation during synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. AMPA and Metabotropic Excitoxicity Explain Subplate Neuron Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rndsystems.com [rndsystems.com]

- 15. Small-molecule targeting AMPA-mediated excitotoxicity has therapeutic effects in mouse models for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. (R,S)-AMPA | AMPA receptor agonist | Hello Bio [hellobio.com]

- 17. researchgate.net [researchgate.net]

- 18. AMPA receptor agonists: synthesis, protolytic properties, and pharmacology of 3-isothiazolol bioisosteres of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. AMPA receptor-induced intracellular calcium response in the paraventricular nucleus is modulated by nitric oxide: calcium imaging in a hypothalamic organotypic cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Electrophysiology Patch-Clamp Recording with (RS)-AMPA Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) monohydrate is a potent and selective agonist for the AMPA subtype of ionotropic glutamate (B1630785) receptors.[1] These receptors mediate the majority of fast excitatory synaptic transmission in the central nervous system (CNS) and are crucial for synaptic plasticity, a fundamental process for learning and memory.[2] Dysregulation of AMPA receptor function is implicated in various neurological and psychiatric disorders, making them a key target for drug development.[2]

Patch-clamp electrophysiology is the gold-standard technique for studying ion channel function with high temporal and spatial resolution.[3] This document provides detailed application notes and protocols for utilizing (RS)-AMPA monohydrate in whole-cell patch-clamp recordings to characterize AMPA receptor-mediated currents.

Quantitative Data Summary

The following table summarizes quantitative data obtained from patch-clamp experiments using (RS)-AMPA on various neuronal preparations.

| Parameter | Value | Cell Type | experimental Conditions | Reference |

| EC₅₀ | 11 µM | Rat CA1 Pyramidal Neurons | Whole-cell voltage clamp | [4] |

| EC₅₀ | 17 µM | Cultured Rat Cortical Neurons | Whole-cell voltage clamp | [5] |

| EC₅₀ | 11 µM | Cultured Rat Spinal Cord Neurons | Whole-cell voltage clamp | [5] |

| EC₅₀ | 12 µM | GluR1-flop Receptors | Two-electrode voltage clamp in Xenopus oocytes | [6] |

| Typical Concentration Range | 1 - 100 µM | Rat CA1 Pyramidal Neurons | Whole-cell voltage clamp | [4] |

| Depolarization Amplitude | 3 - 7 mV | Cultured Rat Spinal and Brainstem Neurons | at 10 µM (RS)-AMPA | [1] |

| Depolarization Amplitude | 4 - 33 mV | Cultured Rat Spinal and Brainstem Neurons | at 100 µM (RS)-AMPA | [1] |

Experimental Protocols

Preparation of Solutions

a) Artificial Cerebrospinal Fluid (aCSF) (for brain slice recordings):

| Component | Concentration (mM) |

| NaCl | 126 |

| KCl | 3 |

| MgSO₄ | 2 |

| CaCl₂ | 2 |

| NaH₂PO₄ | 1.25 |

| NaHCO₃ | 26.4 |

| Glucose | 10 |

Preparation Note: Prepare 10x stock solutions and store at 4°C. On the day of the experiment, dilute to 1x and continuously bubble with carbogen (B8564812) (95% O₂ / 5% CO₂) for at least 30 minutes before use and throughout the experiment to maintain pH around 7.4.[3]

b) Intracellular Solution (K-Gluconate based for whole-cell recording):

| Component | Concentration (mM) |

| K-Gluconate | 115 |

| NaCl | 4 |

| GTP-NaCl | 0.3 |

| ATP-Mg | 2 |

| HEPES | 10 |

| EGTA | 0.6 |

Preparation Note: Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm/L.[7] Aliquot and store at -20°C. Thaw and filter through a 0.2 µm filter before use.[7]

c) this compound Stock Solution: